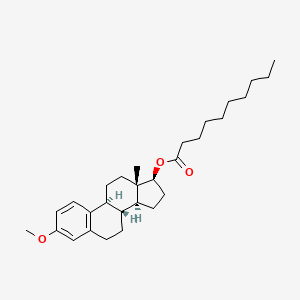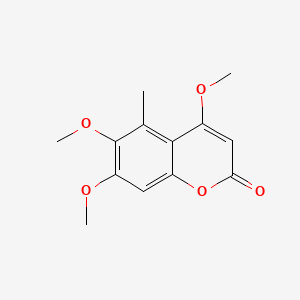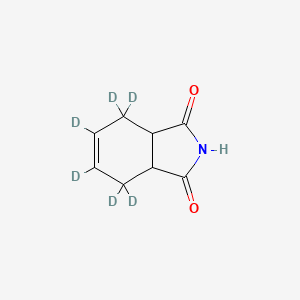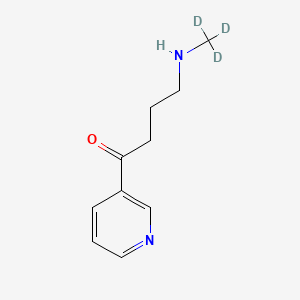
L-3,6-Bis(5-(|A-amino-|A-carboxyethyl)ethyl)-2,5-diketopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-3,6-Bis(5-(|A-amino-|A-carboxyethyl)ethyl)-2,5-diketopiperazine (L-3,6-BDKP) is a small molecule that has recently been studied for its potential applications in biochemistry and physiology. It is a derivative of the piperazine family of compounds, which are widely used in the pharmaceutical and chemical industries. L-3,6-BDKP has been found to have a variety of effects on biochemical and physiological processes, as well as potential applications in lab experiments.
Aplicaciones Científicas De Investigación
Bioactive Diversity and Potential in Drug Discovery
DKPs, including L-3,6-Bis derivatives, have demonstrated a wide range of bioactivities, making them attractive targets in drug discovery. Their rigid structure, chiral nature, and varied side chains contribute to their medicinal applications. Research has documented their potential in anti-tumor, neuroprotective, immune and metabolic regulatory activities, among others. The bioactive diversity of DKPs underlines their significance in developing therapeutic agents across various medical fields (Yi Wang, Pei-Pei Wang, Hongguang Ma, Weiming Zhu, 2013).
Sustainable Access to New Generation Polymers and Functional Materials
DKP derivatives, through their transformation into various functional groups, play a crucial role in the synthesis of new generation polymers, functional materials, and fuels. The conversion of plant biomass into furan derivatives, including DKP analogs, highlights the environmental and sustainable potential of these compounds in material science. Such advancements offer alternatives to non-renewable hydrocarbon sources, presenting a forward step in green chemistry and sustainability (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Antioxidant Capacity and Chemical Analysis
The antioxidant capacity of DKP derivatives has been scrutinized through ABTS/PP decolorization assays, demonstrating their significant role in oxidative stress reduction. This bioactivity is essential for their application in food safety, pharmaceuticals, and health supplements, showcasing their potential in mitigating oxidative damage in biological systems (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).
High Energy Density Materials
Research into azine energetic compounds, closely related to DKP structures, underscores their application in high-energy materials for military and industrial uses. These studies reveal the potential of DKP derivatives in propellants, explosives, and gas generators, where they contribute to enhanced performance and reduced environmental impact (C. Yongjin, Ba Shuhong, 2019).
Propiedades
IUPAC Name |
(2R)-2-amino-3-[2-[(2S,5S)-5-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAHDLVIBDYQT-XKNYDFJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[C@H]1C(=O)N[C@H](C(=O)N1)CCSC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724589 |
Source


|
| Record name | (2R,2'R)-3,3'-{[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]bis[(ethane-2,1-diyl)sulfanediyl]}bis(2-aminopropanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-3,6-Bis(5-(beta-amino-beta-carboxyethyl)ethyl)-2,5-diketopiperazine | |
CAS RN |
1356350-62-3 |
Source


|
| Record name | (2R,2'R)-3,3'-{[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]bis[(ethane-2,1-diyl)sulfanediyl]}bis(2-aminopropanoic acid) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)







![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)


![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

